Diethyl 2,4-dicyanopentanedioate
Description
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Properties
CAS No. |
90825-50-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
diethyl 2,4-dicyanopentanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)8(6-12)5-9(7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3 |
InChI Key |
MDTMKNDGWZBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C#N)C(=O)OCC)C#N |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction rates. Non-polar solvents like toluene led to incomplete conversions due to poor solubility of intermediates.
Temperature and Time
Elevated temperatures (50–60°C) accelerated the reaction but risked polymerization. A balance was achieved at 40°C over 24 hours, yielding 78% product.
Stoichiometry
A 2:1 molar ratio of CH-acid to ethyl α-cyanoacrylate ensured complete consumption of the starting material, minimizing dimerization side products.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical Cyanation | Simple reagents | Low regioselectivity (<50%) |
| Michael Addition | High yield (70–80%), scalability | Requires strict anhydrous conditions |
| Enzymatic Catalysis* | Mild conditions, eco-friendly | Limited substrate compatibility |
| *Theoretical approach; not yet experimentally validated for this compound. |
Industrial Production Considerations
Scale-up challenges include:
-
Cost Management : Ethyl α-cyanoacrylate and specialized amines increase raw material expenses.
-
Safety Protocols : Cyanide-containing intermediates necessitate closed-system processing and rigorous ventilation.
-
Waste Streams : Neutralization of acidic byproducts requires sustainable disposal methods to meet environmental regulations.
Quality Control and Characterization
Analytical Techniques
-
NMR Spectroscopy : Confirms regiochemistry via distinct proton environments (e.g., δ 3.5–4.5 ppm for ester methylene groups).
-
IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.
-
HPLC Purity : Reverse-phase chromatography ensures ≥95% purity for pharmaceutical applications.
Q & A
Q. How should researchers address contradictions in reported reactivity data for this compound?
Q. What safety protocols are essential when handling this compound in catalytic reactions?
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in biological systems?
- Methodological Answer : Synthesize labeled analogs via ¹³C-cyanide incorporation or ¹⁵N-ammonia in precursor steps. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM) .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
